Home > Products > Screening Compounds P38997 > 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline - 14097-36-0

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3238579
CAS Number: 14097-36-0
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(p-chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (I-K-1)

Compound Description: I-K-1 is a synthetic isoquinoline analgesic that has been investigated for its addiction liability in comparison to opioids like morphine and codeine . Studies in former opiate addicts revealed that high oral doses of I-K-1 did not produce morphine-like subjective or objective effects. While it showed some opiate-like activity when administered intramuscularly or intravenously, it was not potent enough to fully substitute for morphine in preventing withdrawal symptoms.

(±)-1-(3'-Hydr0xy-4'-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline ((±)-Reticuline)

Compound Description: (±)-Reticuline is a benzyltetrahydroisoquinoline alkaloid isolated from crude opium . It represents a key intermediate in the biosynthesis of various opium alkaloids, including morphine and codeine. Its phenolic nature makes it particularly significant due to potential interference in morphine quantification and its role in alkaloid biosynthesis pathways.

1-(α-Naphthylmethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (86040)

Compound Description: 86040 is a potent and selective α1-adrenoceptor blocker . It demonstrates a competitive antagonistic effect against phenylephrine-induced contractions in isolated tissues. Its selectivity for α1-adrenoceptors over α2-adrenoceptors makes it a potential candidate for further pharmacological investigation.

6-Nitro-1,2,3,4-tetrahydroquinolines

Compound Description: This entry represents a class of compounds, not a single specific structure. The synthesis of 6-nitro-1,2,3,4-tetrahydroquinolines can be achieved through a tandem reductive amination-SNAr reaction . This method provides a convenient route to access diversely substituted tetrahydroquinolines, which hold potential as building blocks for various medicinal chemistry applications.

7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione Derivatives

Compound Description: This entry refers to a class of compounds rather than a single specific structure. Derivatives of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione serve as important intermediates in the synthesis of biologically active marine natural products, particularly those belonging to the renieramycin family . These compounds can undergo an intramolecular photoredox transformation to yield 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles.

2-Methyl-1,2,3,4-tetrahydroisoquinoline Trihydrate

Compound Description: This compound represents the unsubstituted core of 2-methyl-1,2,3,4-tetrahydroisoquinoline, existing as a trihydrate in its crystalline form . Understanding the crystal structure of this basic unit provides insights into the potential interactions and packing arrangements of more complex derivatives.

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

Compound Description: PDTic is a potent and selective kappa opioid receptor antagonist . Its high affinity for the kappa opioid receptor makes it a valuable tool for investigating the therapeutic potential of kappa receptor modulation in various neurological and psychiatric disorders.

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This enantiomerically pure compound is a key intermediate in the stereoselective synthesis of tetrahydroisoquinoline derivatives [, ]. Its synthesis highlights the importance of controlling stereochemistry in medicinal chemistry, as different enantiomers can exhibit distinct biological activities.

6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles

Compound Description: This entry represents a class of compounds characterized by a tetrahydroisoquinoline core with specific substitutions at positions 2, 5, 6, 7, and 8 . Their synthesis highlights the versatility of multicomponent reactions in accessing diversely substituted heterocyclic compounds.

4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

Compound Description: PI-OH is a potent potentiator of sympathomimetic amines, particularly noradrenaline, in the rat anococcygeus muscle . It enhances the responses to both exogenous noradrenaline and field stimulation, suggesting a potential role in modulating adrenergic neurotransmission.

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound serves as a precursor in the attempted synthesis of 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone . Its electrochemical oxidation yields the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts.

8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (Nomifensine)

Compound Description: Nomifensine is an antidepressant drug that was withdrawn from the market due to an increased risk of hemolytic anemia, kidney, and liver toxicity . It is metabolized to various glutathione conjugates, indicating bioactivation as a potential mechanism for its toxicity.

4-(4-Bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AN12)

Compound Description: AN12 exhibits significant gastroprotective effects in rat models of gastric ulcers . It inhibits stress- and indomethacin-induced ulcers and reduces basal gastric acid secretion.

(S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Compound Description: This compound is a chiral tetrahydroisoquinoline derivative whose structure has been elucidated through X-ray crystallography . Its crystal packing reveals intermolecular hydrogen bonding interactions.

(2S,3R,4S)-N’-Benzyl-N’’-cyano-N-(3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-2H-benzopyran-4-yl)-guanidine (KR-31372)

Compound Description: KR-31372 exhibits potent cardioprotective effects against ischemic/reperfusion injury in both rat and dog models . Its mechanism of action likely involves the activation of mitochondrial ATP-sensitive potassium (KATP) channels.

6-Bromo-2-methylsulfonyl-1,2,3,4,-tetrahydroisoquinoline

Compound Description: This compound represents a synthetic intermediate in organic synthesis .

8-Amino-2-methyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline (3,4-diOH-nomifensine)

Compound Description: 3,4-diOH-nomifensine is a derivative of the antidepressant nomifensine that has been investigated for its dopamine agonist properties . The addition of the catechol moiety was found not to confer direct dopamine-like receptor stimulant properties.

4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one Derivatives

Compound Description: These derivatives were synthesized and evaluated for their antimicrobial activity .

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

Compound Description: 1MeTIQ is an endogenous compound that has shown potential in preventing Parkinson's disease [, , , , , , ]. It is found in both the brain and certain foods . It readily crosses the blood-brain barrier and is metabolized primarily by excretion and to a lesser extent by hydroxylation . It has been shown to be neuroprotective against the parkinsonism-inducing compound MPTP and to potentiate morphine analgesia while preventing tolerance and dependence [, ].

1-Methyl-3,4-dihydroisoquinoline Derivatives and 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This refers to two related classes of compounds with varying substituents at the 6 and 6,7 positions, including hydroxy, methoxy, and ethoxy groups, and with either hydrogen or a methyl group at position 2 . These compounds were investigated for their pharmacological effects on blood pressure, respiration, heart rate, and their interactions with epinephrine, revealing varying degrees of stimulant and depressant activity on different organ systems.

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)

Compound Description: UK 3883 is a schistosomicide that is metabolized in several species, including mice, rats, rabbits, and rhesus monkeys, primarily to its more potent 6-hydroxymethyl analog .

2-Methyl-6-alkylamino-5,8-quinolinequinones and 1,2,3,4-Tetrahydro Derivatives

Compound Description: These compounds were synthesized and investigated as potential antimetabolites of coenzyme Q and antimalarial agents .

3-Hydroxymethyl-2-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline and Isomers

Compound Description: This compound, and its isomers, were used to investigate the neighboring group participation of a nitro group in a chemical reaction where the 3-hydroxymethyl group is converted to a 3-chloromethyl group .

L-3-Carboxy-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This imino acid is a precursor to brown pigments and was isolated from blackened sake-cake . It is suggested to be formed by the condensation of L-DOPA and acetaldehyde.

5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole Derivatives

Compound Description: Eleven novel derivatives of this structure were synthesized and evaluated for their anticancer activity against PC-3 (prostate cancer) and A431 (epidermoid carcinoma) cell lines .

2-[3-[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose regulation .

3-Carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (I) and 1-Methyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (II)

Compound Description: These compounds were identified in a callus culture of Stizolobium hassjoo, and their biosynthesis from labeled precursors was studied .

Methyl trans-rac-2-hexyl-1-oxo-3-(2-pyridyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Compound Description: This compound was synthesized by esterification of the corresponding carboxylic acid. Its crystal structure was elucidated, revealing intermolecular interactions .

(+)-(R)- and (-)-(S)-6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolinol)

Compound Description: Salsolinol is a naturally occurring dopamine-derived tetrahydroisoquinoline alkaloid that acts as a substrate for catechol-O-methyltransferase (COMT) . It exists as two enantiomers with varying affinities and activities towards COMT.

5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound represents a synthetic target in a multi-step synthesis involving a Henry reaction and subsequent transformations .

8-Substituted-4-Hydroxy-2-Methyl-6,7-Methylenedioxy-1,2,3,4-Tetrahydroisoquinolines

Compound Description: This entry represents a series of compounds synthesized from N-methyl-N-(2,2-diethoxyethyl)piperonylamine, exploring diverse substitutions at the 8-position of the tetrahydroisoquinoline ring system . These compounds highlight the potential for developing novel bioactive molecules with potential therapeutic applications.

1-(2-[(6-Methoxyl)-naphthylmethyl])-1-methyl-N-piperidinylacethyl-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline (CPU-23)

Compound Description: CPU-23, a substituted tetrahydroisoquinoline, was studied for its effects on cardiac electrical activity in spontaneously hypertensive rats (SHR) and normotensive WKY rats . The study showed that CPU-23 exhibited stronger calcium antagonistic activity in SHR than in WKY rats.

(S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate

Compound Description: This chiral compound is a tetrahydroisoquinoline derivative whose crystal structure has been determined. Its crystal packing is characterized by intermolecular hydrogen bonds and C—H⋯π interactions .

Overview

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its structural features and potential biological activities. It is primarily classified as a nitro-substituted tetrahydroisoquinoline, which may exhibit various pharmacological properties, including interaction with neurotransmitter systems.

Source

The compound can be synthesized through established organic reactions, prominently the Pictet-Spengler reaction, which is a common method for constructing tetrahydroisoquinoline derivatives from phenylethylamines and aldehydes. Research has highlighted its utility in synthesizing enantiomers and derivatives crucial for pharmaceutical applications.

Classification

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline falls under the classification of alkaloids, specifically as a tetrahydroisoquinoline alkaloid. These compounds are characterized by their bicyclic structure and are known for their diverse biological activities, including effects on the central nervous system.

Synthesis Analysis

Methods

The synthesis of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. This reaction is critical for constructing the foundational structure of the compound.

Technical Details

  1. Pictet-Spengler Reaction: The reaction conditions often involve:
    • Reagents: Phenylethylamine and an appropriate aldehyde.
    • Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids like boron trifluoride.
    • Conditions: Typically performed under reflux conditions to facilitate cyclization.
  2. Alternative Synthetic Routes: Researchers have explored one-pot multi-component reactions that integrate various functional groups into the tetrahydroisoquinoline framework, enhancing efficiency and yield .
Molecular Structure Analysis

Structure

The molecular structure of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline includes:

  • A tetrahydroisoquinoline core, which consists of a fused bicyclic structure.
  • A methyl group at position 2.
  • A nitro group at position 6.

Data

  • Molecular Formula: C10H12N2O2
  • Molecular Weight: 192.22 g/mol
  • IUPAC Name: 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
  • Canonical SMILES: CN1CCC2=C(C1=CC=C(C=C2)N(=O)=O)C(=C)C(=C)C(=C)N(=O)=O
Chemical Reactions Analysis

Reactions

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions:

  1. Oxidation: The tetrahydroisoquinoline structure can be oxidized to yield isoquinoline derivatives.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: The nitro group can be reduced to form an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon catalysts.
  3. Substitution Reactions: The compound may participate in nucleophilic substitution reactions involving its electrophilic sites.

Technical Details

The choice of reagents and conditions significantly influences the reaction pathways and product yields. For instance:

  • Oxidation typically requires controlled conditions to avoid overoxidation.
  • Reduction processes often necessitate careful monitoring to achieve selective conversion of functional groups.
Mechanism of Action

Process

The mechanism of action for 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline primarily involves its interaction with dopamine receptors:

  • It is believed to target the D2 dopamine receptor subtype.

Data

The compound inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine. This inhibition shifts dopamine metabolism towards catechol-O-methyltransferase-dependent O-methylation pathways . Such interactions suggest potential implications in neuropharmacology and treatment strategies for disorders related to dopamine dysregulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Reactivity due to the presence of both nitro and methyl groups.
  • Stability under standard laboratory conditions but may be sensitive to strong acids or bases.

Relevant data regarding melting point or boiling point may vary based on purity and specific preparation methods.

Applications

Scientific Uses

The applications of 2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline span several fields:

  1. Medicinal Chemistry: Its structural features make it a candidate for developing new pharmaceuticals targeting neurological disorders.
  2. Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules and heterocycles .
  3. Research Tool: The compound is utilized in studies investigating dopamine receptor interactions and metabolic pathways relevant to neuropharmacology .

Properties

CAS Number

14097-36-0

Product Name

2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-3,6H,4-5,7H2,1H3

InChI Key

LXNOPQKFWGOYFU-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.